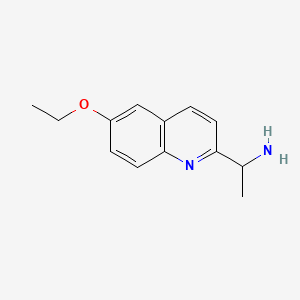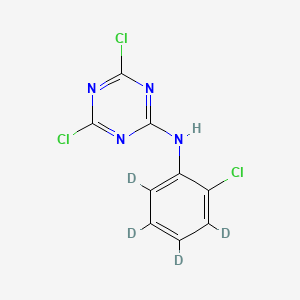
Famotidine-13C,d4 Amide Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Famotidine-13C,d4 Amide Impurity is a labeled analog of 3-[[[2-[(aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]propanamide, which is an impurity of Famotidine. Famotidine is a potent histamine H2-receptor antagonist widely used in the treatment of gastric and duodenal ulcers . The labeled analog is used in various scientific research applications, particularly in the field of proteomics .
Méthodes De Préparation
The preparation of Famotidine-13C,d4 Amide Impurity involves synthetic routes that include the incorporation of isotopic labels such as carbon-13 and deuterium. The synthetic process typically involves the following steps:
Synthesis of the thiazole ring: This involves the reaction of appropriate starting materials under controlled conditions to form the thiazole ring.
Incorporation of isotopic labels: Carbon-13 and deuterium are introduced into the molecule at specific positions to create the labeled analog.
Formation of the amide bond: The final step involves the formation of the amide bond to complete the synthesis of this compound.
Analyse Des Réactions Chimiques
Famotidine-13C,d4 Amide Impurity undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, acetonitrile, water.
Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Famotidine-13C,d4 Amide Impurity has several scientific research applications, including:
Proteomics research: The labeled analog is used in proteomics research to study protein interactions and functions.
Pharmaceutical research: It is used to study the metabolism and pharmacokinetics of Famotidine and its impurities.
Analytical chemistry: The compound is used as a reference standard in analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Mécanisme D'action
The mechanism of action of Famotidine-13C,d4 Amide Impurity is similar to that of Famotidine. Famotidine competitively inhibits the binding of histamine to H2-receptors on the gastric basolateral membrane of parietal cells, reducing basal and nocturnal gastric acid secretions . The labeled analog is used to study the molecular targets and pathways involved in this mechanism.
Comparaison Avec Des Composés Similaires
Famotidine-13C,d4 Amide Impurity can be compared with other similar compounds, such as:
Famotidine: The parent compound, which is a histamine H2-receptor antagonist used to treat gastric and duodenal ulcers.
Ranitidine: Another histamine H2-receptor antagonist used for similar therapeutic purposes.
Cimetidine: A histamine H2-receptor antagonist with a similar mechanism of action.
The uniqueness of this compound lies in its isotopic labeling, which makes it particularly useful in research applications that require precise tracking and analysis of the compound .
Propriétés
Numéro CAS |
1327321-45-8 |
|---|---|
Formule moléculaire |
C8H13N5OS2 |
Poids moléculaire |
264.363 |
Nom IUPAC |
2,2,3,3-tetradeuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanamide |
InChI |
InChI=1S/C8H13N5OS2/c9-6(14)1-2-15-3-5-4-16-8(12-5)13-7(10)11/h4H,1-3H2,(H2,9,14)(H4,10,11,12,13)/i1D2,2D2,6+1 |
Clé InChI |
BLXXXPVCYVHTQA-VKKAIXRESA-N |
SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=O)N |
Synonymes |
3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]propanamide-13C,d4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1-isopropylamino-2-propanol](/img/structure/B589018.png)
![8-Thia-2,3-diazaspiro[4.5]decane](/img/structure/B589019.png)
![naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone](/img/structure/B589021.png)

![Pyrazolo[1,5-A]pyridine-3,7-diol](/img/structure/B589023.png)

![(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid;(2R,3R)-2,3-dihydroxybutanedioic acid;(2S,4S)-2,4-dimethylazetidine](/img/structure/B589033.png)
